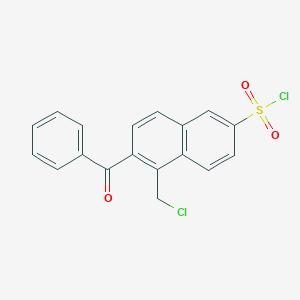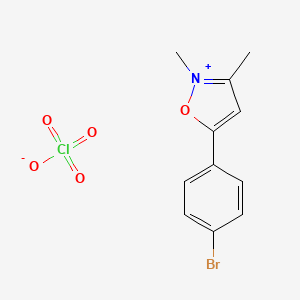![molecular formula C21H24S B14639881 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran CAS No. 55480-38-1](/img/structure/B14639881.png)
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran is an organic compound that features a unique structure combining a benzyl group, a phenyl group, and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thio-containing pyrimidines: These compounds have similar sulfur-containing structures and exhibit diverse biological activities.
Thiopyran derivatives: These compounds share the thiopyran ring structure and have various applications in chemistry and biology.
Uniqueness
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran is unique due to its specific combination of benzyl, phenyl, and thiopyran groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55480-38-1 |
|---|---|
Formule moléculaire |
C21H24S |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
4-benzyl-2-phenyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C21H24S/c1-3-8-16(9-4-1)14-18-15-21(17-10-5-2-6-11-17)22-20-13-7-12-19(18)20/h1-6,8-11,18-21H,7,12-15H2 |
Clé InChI |
CCRSRTAJYNXWDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)SC(CC2CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)

![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)






